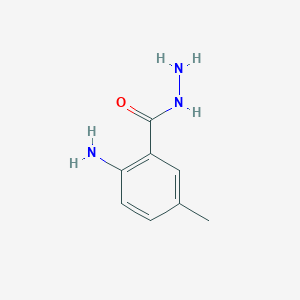

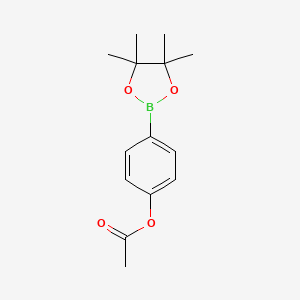

3-amino-N-(1-phenylethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

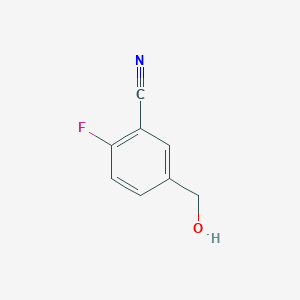

“3-amino-N-(1-phenylethyl)benzamide” is a biochemical used for proteomics research . It has a molecular formula of C15H16N2O and a molecular weight of 240.30 .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine in THF at 70 °C .Molecular Structure Analysis

The molecular structure of “3-amino-N-(1-phenylethyl)benzamide” is represented by the InChI code: 1S/C15H16N2O/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,16H2,1H3,(H,17,18) .Chemical Reactions Analysis

The chemical reactions involving benzamides are diverse. For instance, benzamides can undergo N-dehydrogenation to form enamides . The reaction involves the combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-N-(1-phenylethyl)benzamide” include a molecular weight of 240.30 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Antioxidant Activity

3-amino-N-(1-phenylethyl)benzamide: and its derivatives have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are harmful to biological systems. By neutralizing free radicals, these benzamides can potentially prevent oxidative stress-related diseases, including cardiovascular diseases and certain types of cancer .

Antibacterial Applications

The antibacterial activity of benzamide compounds is another significant area of research. They have been tested against various gram-positive and gram-negative bacteria. The effectiveness of these compounds in inhibiting bacterial growth makes them potential candidates for developing new antibacterial drugs .

Drug Synthesis Intermediates

Benzamides, such as 3-amino-N-(1-phenylethyl)benzamide , serve as crucial intermediates in the synthesis of various drugs. They are involved in the production of pharmaceuticals that treat a range of conditions from hyperactivity to cancer .

Material Science

In material science, benzamides are used to modify the properties of polymers, enhancing their utility in the plastic and rubber industries. They can alter thermal stability, flexibility, and durability of materials, making them suitable for a wide range of applications .

Agricultural Chemistry

The role of benzamides in agriculture is linked to their potential use as pesticides or growth regulators. Their chemical properties allow them to interact with biological systems in plants, providing protection against pests or diseases .

Kinetic Studies in Microflow Systems

3-amino-N-(1-phenylethyl)benzamide: has been used in kinetic studies within microflow systems. These studies help understand the reaction mechanisms and optimize conditions for the synthesis of pharmaceuticals, which can lead to more efficient drug production processes .

Green Chemistry

The synthesis of benzamides, including 3-amino-N-(1-phenylethyl)benzamide , can be achieved through green chemistry approaches. Using environmentally friendly catalysts and conditions, researchers aim to reduce the environmental impact of chemical synthesis, making the process more sustainable .

Analytical Chemistry

In analytical chemistry, benzamides can be used as reagents or indicators due to their specific reactivity and color-changing properties. They can help in the detection and quantification of various substances, improving the accuracy of analytical methods .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-N-(1-phenylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBFXLWERBRCIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385560 |

Source

|

| Record name | 3-amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85592-79-6 |

Source

|

| Record name | 3-Amino-N-(1-phenylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85592-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)

![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)